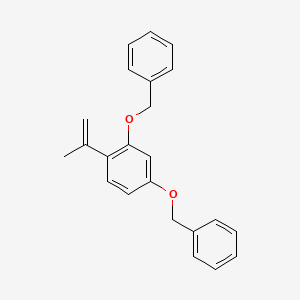
(((4-(Prop-1-en-2-yl)-1,3-fenileno)bis(oxi))bis(metileno))difenileno
Descripción general
Descripción
(((4-(Prop-1-en-2-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is a useful research compound. Its molecular formula is C23H22O2 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (((4-(Prop-1-en-2-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (((4-(Prop-1-en-2-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal: Síntesis de Nuevos Agentes Terapéuticos
La complejidad estructural de este compuesto sugiere una utilidad potencial en la síntesis de nuevos agentes terapéuticos. Sus grupos fenileno y metileno podrían ser funcionalizados para crear nuevas moléculas con actividades biológicas específicas. Por ejemplo, estructuras similares se han utilizado en el desarrollo de compuestos con actividades antifibróticas .
Actividad Biológica
The compound (((4-(Prop-1-en-2-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene, with the CAS number 747414-16-0, is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and other pharmacological aspects based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C23H22O2
- Molecular Weight : 330.43 g/mol
- Structure : The compound features a biphenyl structure with methylene linkages and ether functionalities, which may influence its biological interactions.
Cytotoxic Effects
Research into structurally analogous compounds has demonstrated cytotoxic effects on cancer cell lines. For instance, phenylene-based compounds have been evaluated for their ability to induce apoptosis in tumor cells . The structural characteristics of (((4-(Prop-1-en-2-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene may contribute to similar mechanisms of action, warranting further investigation into its anticancer potential.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of phenylene derivatives found that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between the structural complexity of the compounds and their antimicrobial potency .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | High |
| (((4-(Prop-1-en-2-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene | TBD | TBD |
Study 2: Cytotoxicity in Cancer Cell Lines
Another relevant study assessed the cytotoxic effects of bis(phenylene) derivatives on various cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability through mechanisms involving oxidative stress and DNA damage .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis |
| HeLa (Cervical) | 20 | DNA Damage |
| A549 (Lung) | 25 | Oxidative Stress Induction |
Propiedades
IUPAC Name |
2,4-bis(phenylmethoxy)-1-prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O2/c1-18(2)22-14-13-21(24-16-19-9-5-3-6-10-19)15-23(22)25-17-20-11-7-4-8-12-20/h3-15H,1,16-17H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUQCXQKEZAKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647247 | |
| Record name | 1,1'-{[4-(Prop-1-en-2-yl)-1,3-phenylene]bis(oxymethylene)}dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
747414-16-0 | |
| Record name | 1,1'-{[4-(Prop-1-en-2-yl)-1,3-phenylene]bis(oxymethylene)}dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














